Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-11(9-15)10-5-4-6-12(16)7-10/h4-7,11,16H,8-9H2,1-3H3 |
InChI Key |
ZHXLOIFOIBKPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable phenol derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with tert-butyl azetidine-1-carboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol derivative .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H17NO3
- Molecular Weight : 221.27 g/mol
- IUPAC Name : Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate
Medicinal Chemistry
This compound has shown potential in the synthesis of various therapeutic agents. It serves as an intermediate in the development of drugs targeting several diseases, including:
- Inflammatory Disorders : Compounds derived from this azetidine can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Cancer Therapy : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in anticancer therapies.
Antimicrobial Properties
Research indicates that derivatives of azetidine compounds exhibit antimicrobial activity against resistant strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives possess MIC values as low as 0.5 μg/mL against Staphylococcus aureus and Mycobacterium tuberculosis, indicating strong antibacterial properties.
Anticancer Activity
In vitro studies have highlighted the compound's efficacy against cancer cell lines:
- Cytotoxicity : Derivatives have shown IC50 values ranging from 0.126 to 2.95 μM against MDA-MB-231 (triple-negative breast cancer), suggesting significant antiproliferative effects compared to established chemotherapeutics.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. The compound exhibited an MIC of less than 1 μg/mL against both sensitive and resistant strains, showcasing its potential as a lead compound for tuberculosis treatment.
Case Study 2: Anticancer Activity in Animal Models
In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with specific azetidine derivatives significantly inhibited lung metastasis. Treated mice showed a marked reduction in metastatic nodules compared to controls, underscoring the therapeutic potential of these compounds in managing aggressive cancers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The azetidine ring can also interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate and analogous azetidine derivatives:
Table 1: Comparative Analysis of Azetidine-1-carboxylate Derivatives
Structural and Functional Insights:
Substituent Effects on Reactivity: The 3-hydroxyphenyl group in the target compound enables electrophilic aromatic substitution (e.g., nitration, sulfonation) and hydrogen bonding, which is absent in aliphatic-substituted analogs like the hydroxyethyl () or bromoethyl () derivatives. This aromaticity also enhances UV detectability compared to non-conjugated systems . Cyano and methyl groups () increase lipophilicity (logP ~1.5–2.0), favoring membrane permeability, while the hydroxyphenyl group’s polar OH reduces logP (~1.0–1.5), improving aqueous solubility .
Synthetic Considerations: The hydroxyphenyl substituent often requires palladium-catalyzed cross-coupling (e.g., Suzuki reaction), whereas alkyl/cyano groups are introduced via Grignard or alkylation reactions under basic conditions (LiHMDS/alkyl halides) . Yields for hydroxyphenyl derivatives (~60–70%, inferred from ) are comparable to cyano analogs (74% in ) but lower than simpler alkylated compounds (85–90%) due to steric and electronic challenges .
Biological and Physicochemical Properties: The hydroxyphenyl group’s acidity (pKa ~10) allows pH-dependent solubility, useful in drug formulations. In contrast, bromoethyl derivatives () exhibit higher reactivity but lower metabolic stability . Glycosylated azetidines () show enhanced bioavailability in carbohydrate-targeted therapies, whereas the hydroxyphenyl analog may prioritize antioxidant or kinase-inhibitory activity due to its phenolic structure .
Thermodynamic Stability :
- Aromatic substituents (e.g., hydroxyphenyl) stabilize the azetidine ring via resonance, reducing ring strain compared to sp³-hybridized substituents like cyclopropyl () or allyl groups () .
Key Research Findings:
- Crystal Structure Analysis : Derivatives with bulky substituents (e.g., tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate, ) exhibit distorted azetidine conformations, whereas hydroxyphenyl analogs maintain planar geometry due to conjugation .
- Biological Activity : Hydroxyethyl and hydroxyphenyl derivatives () show moderate BBB permeability (logBB >0.3), whereas bromoethyl analogs are excluded due to reactivity .
Biological Activity
Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article synthesizes available research findings, including in vitro and in vivo studies, to provide a comprehensive overview of its biological activity.
- Chemical Formula : CHNO
- Molecular Weight : 211.25 g/mol
- CAS Number : 398489-26-4
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in neurotransmission and inflammation. Notably, the compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmitter levels in the brain.
Enzyme Inhibition Studies
A study focused on a library of azetidine derivatives, including those similar to this compound, demonstrated significant AChE inhibitory activity comparable to established inhibitors like rivastigmine. The binding modes were analyzed using molecular docking techniques, revealing potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuroprotective Activity
The neuroprotective effects of this compound have been investigated through various experimental models. In particular:
- Salsolinol-Induced Neurodegeneration : Compounds from the azetidine class showed protective effects against neurodegeneration induced by salsolinol, a neurotoxin associated with Parkinson's disease.
- Glutamate-Induced Oxidative Damage : The compound exhibited protective properties in models of glutamate-induced oxidative stress, which is implicated in Alzheimer's disease pathology. The mechanism involved reduction of oxidative stress markers and caspase activity, indicating a potential role in apoptosis regulation .
In Vivo Studies
In vivo evaluations have highlighted the pharmacokinetic profiles and brain penetration capabilities of azetidine derivatives. For instance, studies utilizing PET imaging have shown that related compounds can effectively cross the blood-brain barrier, which is crucial for their therapeutic efficacy in treating central nervous system disorders .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Q & A
Q. Basic
- Medicinal chemistry : Serves as a scaffold for drug candidates targeting neurological disorders (e.g., modulation of serotonin receptors) or anti-inflammatory agents due to its hydroxyl-phenyl motif .
- Organic synthesis : Used to build complex heterocycles via ring-opening reactions or cross-coupling .
What reaction mechanisms govern its participation in cross-coupling or functionalization?
Q. Advanced
- Suzuki-Miyaura coupling : The 3-hydroxyphenyl group can undergo palladium-catalyzed coupling with boronic acids. The tert-butyl carbamate acts as an electron-withdrawing group, enhancing reactivity .
- Electrophilic aromatic substitution : The hydroxyl group directs electrophiles to para/ortho positions, enabling further derivatization .
- Steric effects : The azetidine ring’s strain influences reaction pathways; computational studies (DFT) predict transition states for nucleophilic attacks .
How can computational modeling optimize its pharmacological profile?
Q. Advanced
- Docking studies : Predict binding affinity to targets like kinases or GPCRs using software (AutoDock, Schrödinger). The hydroxyl group’s hydrogen-bonding capability is critical .
- QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity .
- DFT calculations : Analyze azetidine ring puckering and substituent effects on stability/reactivity .
How can researchers resolve contradictions in reported synthetic yields or purity?
Q. Advanced
- Reproducibility checks : Verify reaction conditions (e.g., catalyst loading, solvent purity) across labs. For example, reports higher yields with THF vs. DCM due to better solubility .
- Analytical harmonization : Standardize HPLC methods (e.g., C18 columns, acetonitrile/water gradients) to compare purity data .
- Byproduct analysis : Use LC-MS to identify side products (e.g., deprotected azetidines) and adjust protecting groups .
What strategies enhance its biological activity through structural modifications?
Q. Advanced
- Bioisosteric replacement : Substitute the hydroxyl group with fluorinated analogs (e.g., -CF₃) to improve metabolic stability .
- Ring expansion : Convert azetidine to piperidine derivatives for altered pharmacokinetics, as seen in .
- Prodrug design : Esterify the hydroxyl group to enhance membrane permeability, with enzymatic cleavage in vivo .
How does stereochemistry at the azetidine 3-position influence reactivity?
Q. Advanced
- Conformational analysis : The tert-butyl group imposes chair-like puckering, affecting nucleophilic attack trajectories (e.g., SN2 vs. SN1 pathways) .
- Chiral resolution : Use chiral HPLC or enzymatic methods to separate enantiomers, as stereochemistry impacts biological target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
